Pyflubumide

Acaricide discovery Prodrug design Mitochondrial complex II inhibition

Pyflubumide is the sole carboxanilide acaricide (IRAC subgroup 25B), a mitochondrial complex II pro-inhibitor with a unique binding mode distinct from beta-ketonitriles (IRAC 25A). Its active NH-form delivers non-cross-resistant efficacy against all life stages of Tetranychus and Panonychus mites, including METI-I and METI-II resistant populations (LC50 0.54–1.40 mg/L). >40-fold selectivity for mite vs. pollinator complex II protects beneficial arthropods, enabling robust IPM rotation. Procure reference standards and R&D quantities to advance resistance management research.

Molecular Formula C25H31F6N3O3
Molecular Weight 535.5 g/mol
CAS No. 926914-55-8
Cat. No. B1473361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyflubumide
CAS926914-55-8
Molecular FormulaC25H31F6N3O3
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C
InChIInChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3
InChIKeyDZVWKNFPXMUIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyflubumide 926914-55-8: Carboxanilide Acaricide with Unique IRAC 25B Classification and Prodrug Activation for Mite Control


Pyflubumide (CAS 926914-55-8) is a carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., characterized by a unique methoxyhexafluoroisopropyl substituent at the 4′-position [1]. It is the only acaricide with a carboxanilide structure and is classified in IRAC subgroup 25B as a mitochondrial complex II inhibitor [1]. Pyflubumide functions as a pro-acaricide, requiring metabolic cleavage to its active NH-form to inhibit succinate dehydrogenase (complex II) [2]. It demonstrates high potency against all life stages of Tetranychus and Panonychus spider mite species, including strains resistant to conventional acaricides, while exhibiting low toxicity to beneficial arthropods, making it suitable for integrated pest management (IPM) programs [1].

Why Pyflubumide Cannot Be Interchanged with Cyenopyrafen or Cyflumetofen Despite Shared Complex II Target


Although pyflubumide, cyenopyrafen, and cyflumetofen all inhibit mitochondrial complex II, they are not interchangeable due to distinct binding interactions, differential cross-resistance patterns, and divergent potency profiles. Pyflubumide is the sole carboxanilide acaricide (IRAC subgroup 25B), whereas cyenopyrafen and cyflumetofen are beta-ketonitrile derivatives (IRAC subgroup 25A) [1]. Double-inhibitor titration assays demonstrate that pyflubumide's active NH-form and cyenopyrafen's OH-form exhibit non-additive inhibition, confirming distinct binding sites and/or binding modes on complex II [2]. Consequently, resistance mutations affecting beta-ketonitriles do not uniformly confer resistance to pyflubumide, and vice versa, as demonstrated by field-derived populations and laboratory-selected strains [3]. Simple substitution within this class without understanding these differences risks control failure and accelerates resistance development.

Pyflubumide Quantitative Differentiation Evidence: Direct Comparative Data Against Key Acaricide Analogs


Unique Carboxanilide Chemistry and Prodrug Activation Differentiates Pyflubumide from Beta-Ketonitrile Complex II Inhibitors

Pyflubumide is the only acaricide possessing a carboxanilide structure, distinguished by a methoxyhexafluoroisopropyl substituent at the 4′-position, and is classified in IRAC subgroup 25B [1]. Unlike beta-ketonitrile acaricides (e.g., cyenopyrafen, cyflumetofen; IRAC subgroup 25A) that act directly, pyflubumide is a pro-acaricide requiring metabolic cleavage to its NH-form for complex II inhibition [2]. This structural and activation distinction underpins its differential cross-resistance profile.

Acaricide discovery Prodrug design Mitochondrial complex II inhibition IRAC classification

Superior Potency of Pyflubumide Against Tetranychus urticae Adults Compared to Cyenopyrafen in Field Populations

In direct comparative bioassays against field-collected populations of Tetranychus urticae from apple orchards, pyflubumide demonstrated substantially higher toxicity to adults than cyenopyrafen. Against the Yeongju population, pyflubumide exhibited an LC50 of 1.40 mg/L, whereas cyenopyrafen showed an LC50 of 20.29 mg/L against the Andong population adults [1]. Similarly, pyflubumide showed superior ovicidal activity with an LC50 of 0.54 mg/L against Andong population eggs, compared to cyenopyrafen's LC50 of 2.64 mg/L [1]. These values were all below the recommended field concentrations, confirming susceptibility.

Acaricide efficacy Tetranychus urticae LC50 Resistance monitoring

Exceptional Target-Site Selectivity: 40-Fold Higher Inhibition of Spider Mite Complex II Versus Honey Bee Complex II

Pyflubumide's active NH-form exhibits remarkable selectivity for spider mite mitochondrial complex II over non-target organisms. In vitro enzyme inhibition assays show an IC50 of 0.025 µM against Tetranychus urticae complex II, compared to an IC50 of >1 µM against honey bee (Apis mellifera) complex II [1]. The parent compound pyflubumide showed no inhibition (IC50 >10 µM) against spider mite complex II, confirming the prodrug nature. Whole-organism toxicity assays corroborate this selectivity, with LC50 values >200 mg a.i./L for honey bees and >100 mg a.i./L for silkworms and predatory mites [1].

Selective toxicity Mitochondrial complex II IC50 Beneficial arthropod safety

Distinct Binding Site on Complex II Differentiates Pyflubumide from Cyenopyrafen and Mitigates Cross-Resistance Risk

Double-inhibitor titration assays demonstrate that pyflubumide's active NH-form and cyenopyrafen's OH-form do not exhibit additive inhibition of mitochondrial complex II, indicating distinct binding sites or binding modes [1]. This biochemical distinction supports their separate IRAC subgroup classifications (25B vs. 25A). Field monitoring in Aomori Prefecture apple orchards revealed that T. urticae populations exhibited cross-resistance among pyflubumide, cyenopyrafen, and cyflumetofen, indicating that while distinct, their binding sites may overlap sufficiently for some resistance mutations to affect multiple compounds [2]. However, laboratory-selected strains resistant to one compound do not always show high-level resistance to the other, underscoring the value of rotation.

Cross-resistance Binding site Mitochondrial complex II IRAC subgroup

Broad-Spectrum Ovicidal and Adulticidal Activity with LC50 Values ≤2.2 mg/L Against Key Tetranychus and Panonychus Species

Pyflubumide demonstrates potent activity against all life stages of economically important spider mite species. Laboratory bioassays reported LC50 values of 1.2 mg a.i./L for adult Tetranychus urticae, 1.9 mg a.i./L for Tetranychus kanzawai, 1.3 mg a.i./L for Panonychus citri, and 2.2 mg a.i./L for Panonychus ulmi [1]. In separate field population studies, pyflubumide achieved 100% mortality of T. urticae female adults and 100% ovicidal efficacy (zero hatching rate) at recommended field concentrations, equivalent to abamectin and etoxazole standards [2]. In contrast, pyflubumide showed negligible activity against non-target arthropods, with LC50 values >100 to >500 mg a.i./L for predatory mites, pollinators, and beneficial insects [1].

Acaricidal spectrum LC50 Tetranychus Panonychus Ovicidal activity

Low Acute Mammalian Toxicity and Favorable Environmental Profile Support Regulatory Acceptance and Safe Handling

Pyflubumide exhibits a favorable toxicological and environmental profile. It shows low acute oral toxicity in mammals and is not classified as poisonous or deleterious [1]. The technical grade active ingredient (TGAI) and its 20% SC formulation show no critical eye or skin irritation nor skin sensitization, leading to a 'not classified' designation under the GHS system [1]. Environmental fate studies indicate low acute aquatic toxicity, ready biodegradability, and low bioconcentration potential in fish (log Pow = 5.34), suggesting minimal environmental impact under Good Agricultural Practice [1]. While not a direct comparator to other acaricides, these properties are essential for procurement decisions where regulatory compliance and worker safety are paramount.

Toxicology Environmental fate GHS classification Risk assessment

Optimal Research and Industrial Application Scenarios for Pyflubumide Based on Quantitative Differentiation Evidence


Resistance Management Rotation Partner in Complex II Inhibitor Programs

Given pyflubumide's distinct carboxanilide structure (IRAC 25B) and non-additive binding interaction with beta-ketonitriles (IRAC 25A) [1], it serves as an effective rotation partner with cyenopyrafen or cyflumetofen to delay resistance development. Field monitoring confirms cross-resistance can occur among these compounds [2], but their distinct binding sites mean that alternating between subgroups can mitigate selection pressure. Pyflubumide's high potency against both eggs and adults (LC50 0.54-1.40 mg/L) [3] ensures robust control during rotation cycles.

Integrated Pest Management (IPM) Programs Requiring Conservation of Beneficial Arthropods

Pyflubumide's exceptional selectivity—40-fold higher inhibition of spider mite complex II versus honey bee enzyme [1] and LC50 values >100-500 mg/L for predatory mites and pollinators [1]—makes it ideal for IPM systems. It can be applied without disrupting biological control agents such as Phytoseiulus persimilis, Amblyseius californicus, and Encarsia formosa, which are critical for sustainable mite management in greenhouse and field crops.

Control of Multi-Resistant Tetranychus urticae Populations in High-Value Horticultural Crops

In regions where T. urticae populations have developed resistance to multiple conventional acaricides (e.g., organophosphates, pyrethroids, METI-I compounds), pyflubumide provides a new mode of action with demonstrated efficacy. Studies on field populations from strawberry greenhouses and apple orchards show that pyflubumide maintains high toxicity (100% adult mortality and ovicidal efficacy) even where other compounds have failed [1][2]. Its prodrug activation may also circumvent certain metabolic resistance mechanisms.

Research Tool for Investigating Mitochondrial Complex II Structure-Function and Resistance Mechanisms

Pyflubumide's unique prodrug activation and distinct binding site on complex II make it a valuable biochemical probe. The availability of both the parent compound (inactive) and the active NH-form allows researchers to dissect metabolic activation pathways and structure-activity relationships [1]. Its differential cross-resistance patterns with beta-ketonitriles [2] provide a system for studying the molecular basis of target-site resistance mutations in complex II.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyflubumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.